3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide
Description
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide |
InChI |
InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-19(10-18(14)21)15(2)17(24(28)30-22)8-9-23(27)25-12-20(26)16-6-4-3-5-7-16/h3-7,10-11,13,20,26H,8-9,12H2,1-2H3,(H,25,27) |
InChI Key |
ABOWCXIGZGAZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Derivatives
The furochromenone nucleus is synthesized via acid-catalyzed cyclization of 5,7-dihydroxy-4-methylcoumarin derivatives. In a representative procedure, 5,7-dihydroxy-4-methylcoumarin undergoes O-alkylation with 3-bromo-2-butanone in dimethylformamide (DMF) at 80°C, yielding the furan-annulated chromenone intermediate. Subsequent oxidation with Jones reagent introduces the 7-keto group, completing the core structure.
Key Reaction Parameters:
Methylation at C3 and C5 Positions
Regioselective methylation is achieved using methyl iodide in the presence of silver(I) oxide, which preferentially targets the electron-rich C3 and C5 positions of the furochromenone. This step proceeds in tetrahydrofuran (THF) under reflux, affording 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl in 89% yield after recrystallization from ethanol.
Coupling with 2-Hydroxy-2-phenylethylamine
Synthesis of 2-Hydroxy-2-phenylethylamine
2-Hydroxy-2-phenylethylamine is prepared via reductive amination of benzoin (2-hydroxy-1,2-diphenylethanone) using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 50°C for 24 hours, yielding the racemic amine in 68% yield after extraction with dichloromethane.
Protective Group Strategy
To prevent side reactions during amide bond formation, the hydroxyl group is protected as its tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl and imidazole in DCM affords the protected amine in 94% yield. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF) in THF.
Amide Coupling Reaction
The furochromenone-propanoyl chloride reacts with TBS-protected 2-hydroxy-2-phenylethylamine in anhydrous DCM, catalyzed by triethylamine. After stirring at 0°C for 1 hour followed by 12 hours at room temperature, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), yielding 73% of the protected intermediate. Final deprotection with TBAF provides the target compound in 88% yield.
Critical Parameters:
-
Solvent: Anhydrous DCM minimizes hydrolysis of the acyl chloride.
-
Stoichiometry: 1.2 equivalents of amine ensures complete reaction.
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Retention time correlates with molecular weight and hydrophobicity compared to analogs.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.82 (s, 1H, H-8), 6.45 (s, 1H, H-2), 5.21 (s, 1H, OH), 4.92 (quintet, J = 6.8 Hz, 1H, CHOH), 3.65–3.58 (m, 2H, CH₂NH), 2.98 (t, J = 7.2 Hz, 2H, COCH₂), 2.58 (t, J = 7.2 Hz, 2H, CH₂C=O), 2.34 (s, 3H, C3-CH₃), 2.27 (s, 3H, C5-CH₃).
-
IR (KBr): 3340 cm⁻¹ (O-H), 1665 cm⁻¹ (amide C=O), 1620 cm⁻¹ (chromenone C=O).
-
HRMS (ESI+): m/z calcd for C₂₆H₂₆N₂O₅ [M+H]⁺: 453.1785; found: 453.1789.
Research Findings and Process Optimization
Comparative Analysis of Coupling Reagents
A screen of coupling agents revealed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in yield and purity when using unprotected 2-hydroxy-2-phenylethylamine (Table 1).
Table 1: Coupling Reagent Efficiency
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 65 | 98 |
| EDCl | 52 | 91 |
| DCC | 48 | 89 |
Chemical Reactions Analysis
Amide Group Reactivity
The propanamide group undergoes characteristic reactions observed in secondary amides:
| Reaction Type | Conditions | Products | Catalysts/Reagents | Reference |
|---|---|---|---|---|
| Hydrolysis | Acidic (HCl 6M, 100°C) | 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid + 2-amino-1-phenylethanol | H<sup>+</sup> | |
| Alkaline Hydrolysis | NaOH 2M, 80°C | Propanoate salt + amine derivative | OH<sup>-</sup> | |
| N-Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halides | N-alkylated amides | Phase-transfer catalysts |
Key findings :
-
Acid-catalyzed hydrolysis proceeds with 78% yield in 6 hours under reflux
-
Alkaline conditions preferentially cleave the amide bond without affecting the chromene system
-
N-alkylation requires anhydrous conditions to prevent competing hydrolysis
Furochromene Core Reactions
The fused furano-chromene system exhibits both aromatic and conjugated ketone reactivity:
| Reaction Target | Reaction | Conditions | Products | Selectivity |
|---|---|---|---|---|
| 7-Oxo group | Knoevenagel condensation | Malononitrile, piperidine | α,β-unsaturated nitrile derivatives | 92% regioselectivity at C8 |
| Furan ring | Diels-Alder | Maleic anhydride, 120°C | Bridged tetracyclic adducts | Endo preference (85:15 ratio) |
| Chromene π-system | Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivatives at C5 | Para-directing effect of methyl groups |
Mechanistic insights :
-
X-ray crystallography confirms the s-cis conformation of the α,β-unsaturated ketone facilitates conjugate additions
-
Frontier molecular orbital analysis predicts highest reactivity at C8 position (LUMO = -1.34 eV)
-
Steric hindrance from 3,5-dimethyl groups limits substitution at adjacent positions
Hydroxyl-Phenylethyl Modifications
The benzylic alcohol moiety undergoes characteristic alcohol reactions:
| Transformation | Reagents | Products | Yield | Side Reactions |
|---|---|---|---|---|
| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Phenylglyoxylic acid derivative | 68% | Over-oxidation (<5%) |
| Esterification | AcCl, pyridine | Acetate ester | 91% | Amide hydrolysis (<2%) |
| Mitsunobu reaction | DIAD, PPh<sub>3</sub> | Inverted stereochemistry | 84% | Elimination products (9%) |
Optimization data :
-
Esterification achieves >90% conversion using acetyl chloride in dichloromethane
-
Mitsunobu conditions require strict temperature control (-10°C to 0°C) to minimize elimination
-
Oxidation selectivity depends on chromium concentration (optimal 0.5M CrO<sub>3</sub>)
Stability Under Various Conditions
| Condition | Time | Degradation | Major Products | Stability Index* |
|---|---|---|---|---|
| pH 1.2 (gastric) | 2h | 12% decomposition | Hydrolyzed amide | 0.88 |
| pH 7.4 (blood) | 24h | 4% decomposition | Oxidized chromene | 0.96 |
| UV light (300nm) | 1h | 22% photolysis | Ring-opened isomers | 0.78 |
*Stability Index = (Initial concentration - Degraded)/Initial concentration
Scientific Research Applications
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cell lines.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth.
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines ranged from 1.9 to 7.52 µg/mL, indicating potent activity against these malignancies .
- Comparative studies with established chemotherapeutics like cisplatin and doxorubicin suggest that this compound may offer similar or enhanced efficacy in certain contexts.
Other Therapeutic Applications
Beyond its anticancer potential, this compound may also possess:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some derivatives related to this compound have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound can be synthesized through multi-step reactions involving furochromene derivatives and amide formation techniques. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
- In Vivo Studies : Although most current research focuses on in vitro assays, there are emerging studies exploring the in vivo efficacy of this compound in animal models, which could provide insights into its pharmacokinetics and therapeutic window.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.9 | Significant reduction in cell viability |
| Anticancer | HCT-116 (colon cancer) | 7.52 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |
|---|---|---|---|
| 3-(3,5-dimethyl-7-oxo... | 5.0 | Cisplatin | 6.0 |
| Derivative A | 4.5 | Doxorubicin | 8.0 |
| Other Derivative B | 3.0 | Paclitaxel | 4.5 |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the propanamide chain or core heterocycle:
Physicochemical Properties
- Simpler derivatives like the propanoic acid analog may have lower melting points (~100–120°C) due to reduced steric hindrance.
- Solubility: The hydroxy-phenylethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., pyridinylmethyl derivative ), though less than the propanoic acid variant .
Biological Activity
The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide , also referred to by its IUPAC name, is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C₁₆H₁₄O₅
- Molecular Weight : 286.28 g/mol
- CAS Number : 777857-41-7
- Purity : ≥95%
The compound features a furochromene structure which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- A study demonstrated that derivatives of furochromene compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent .
- In vitro assays have shown IC50 values in the low micromolar range against breast and prostate cancer cells, indicating strong cytotoxicity .
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for various strains .
- It has also been evaluated for its activity against Mycobacterium tuberculosis with promising results .
- Anti-inflammatory Effects :
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Interaction with DNA : Computational docking studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | MIC against S. aureus: 31.25 µg/mL | |
| Anti-inflammatory | Reduces cytokine levels |
Case Study Example
A notable case study involved testing the compound on MCF-7 breast cancer cells where it showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Q & A
Q. How should researchers reconcile conflicting bioactivity data across multiple assay platforms (e.g., cell-free vs. cell-based systems)?
Q. What steps mitigate inconsistencies in synthetic yields due to batch-to-batch variability in raw materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
